3-amino-4H-benzo[f]quinazolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4H-benzo[f]quinazolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-14-9-6-5-7-3-1-2-4-8(7)10(9)11(16)15-12/h1-6H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIUJNZPUYHCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Amino 4h Benzo F Quinazolin 1 One
Established Synthetic Pathways to the 3-amino-4H-benzo[f]quinazolin-1-one Core
Traditional methods for synthesizing the quinazolinone core often rely on foundational reactions that have been refined over time. These include the cyclization of anthranilic acid derivatives, condensation with hydrazine (B178648) and related amines, and the use of benzoxazinone (B8607429) intermediates.
Cyclization Reactions from Anthranilic Acid Derivatives
A cornerstone in quinazolinone synthesis is the use of anthranilic acid and its derivatives. ijarsct.co.innih.gov These precursors can undergo cyclization reactions with various reagents to form the desired heterocyclic ring system. One common approach involves the reaction of anthranilic acid with amides or orthoesters. ijarsct.co.inmdpi.com For instance, heating anthranilic acid with formamide (B127407) is a known method to produce quinazolin-4-one. generis-publishing.com The reaction of substituted anthranilic acids with chloro-acyl chlorides can also yield N-acyl-anthranilic acids, which are key intermediates that can be further cyclized. researchgate.netnih.gov
The process often begins with the N-acylation of anthranilic acid. For example, reacting anthranilic acid with 2-chlorobenzoyl chloride in pyridine (B92270) yields 2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one. uin-malang.ac.id This intermediate is then subjected to further reactions to form the quinazolinone ring. Similarly, treatment of anthranilic acid with acetic anhydride (B1165640) can lead to the formation of a benzoxazinone intermediate, which is a versatile precursor for various quinazolinone derivatives. sapub.org
Table 1: Examples of Cyclization Reactions from Anthranilic Acid Derivatives
| Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |
| Anthranilic acid | Formamide | Quinazolin-4-one | generis-publishing.com |
| Anthranilic acid | 2-Chlorobenzoyl chloride, Pyridine | 2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one | uin-malang.ac.id |
| 5-Bromo-anthranilic acid | 3-Chloro-propionyl chloride | N-(5-Bromo-2-carboxyphenyl)-3-chloropropanamide | researchgate.netnih.gov |
| Anthranilic acid | Acetic anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | sapub.org |
Condensation Reactions Involving Hydrazine and Related Amines
Hydrazine and its derivatives are crucial reagents for introducing the amino group at the 3-position of the quinazolinone ring. A prevalent method involves the reaction of a benzoxazinone intermediate with hydrazine hydrate (B1144303). sapub.orguin-malang.ac.id For example, 2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one reacts with hydrazine hydrate to yield 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id This reaction proceeds through a nucleophilic attack of hydrazine on the carbonyl group of the lactone ring, leading to an open-ring intermediate that subsequently cyclizes to form the quinazolinone. uin-malang.ac.id
Similarly, the reaction of 2-methyl-4-(3H)-benzoxazin-4-one with hydrazine hydrate is a direct route to 3-amino-2-methyl-quinazolin-4(3H)-one. sapub.org The use of different amines in this condensation step allows for the synthesis of a variety of N-substituted quinazolinones. researchgate.net For instance, condensation of benzoxazinone intermediates with primary amines in solvents like DMF or ethanol (B145695) can produce tricyclic quinazolinone derivatives. researchgate.netnih.gov
Benzoxazinone-Mediated Synthesis of Quinazolinones
The synthesis via a benzoxazinone intermediate is a widely employed and versatile strategy for constructing quinazolinone scaffolds. sapub.orgnih.govresearchgate.netnih.govuin-malang.ac.id This two-step approach typically begins with the cyclization of an N-acylanthranilic acid to a benzoxazinone, which is then reacted with an appropriate amine to form the final quinazolinone product. researchgate.netnih.gov
The initial step involves treating an anthranilic acid derivative with an acylating agent, such as an acid chloride or anhydride. researchgate.netuin-malang.ac.id For example, reacting a substituted anthranilic acid with 3-chloro-propionyl chloride or 4-chloro-butyryl chloride yields the corresponding N-acyl-anthranilic acid. researchgate.netnih.gov Subsequent treatment with a dehydrating agent like acetic anhydride converts the N-acyl-anthranilic acid into the benzoxazinone intermediate. sapub.orgresearchgate.netnih.gov
The second step is the aminolysis of the benzoxazinone. This is where the nitrogen atom at position 3 of the quinazolinone ring is introduced. The reaction of the benzoxazinone with various amines, including ammonia, primary amines, and hydrazine, opens the oxazinone ring and is followed by cyclization to the quinazolinone. researchgate.netraco.cat The choice of the amine determines the substituent at the N-3 position. For the synthesis of the title compound, this compound, hydrazine or a protected form of hydrazine would be the reagent of choice. sapub.orguin-malang.ac.id This method's adaptability allows for the creation of a diverse library of quinazolinone derivatives. researchgate.netekb.eg
Advanced Synthetic Approaches and Reaction Optimization
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic strategies have been developed. These include one-pot multi-component reactions and the use of microwave assistance to accelerate reactions and improve yields.
One-Pot Multi-Component Reaction Strategies
One-pot multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like quinazolinones from simple starting materials in a single step. nih.govacs.org A notable example is the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. nih.govacs.org This metal-free approach involves the formation of multiple C-N bonds in a sequential manner under mild conditions. nih.govacs.org
Another one-pot strategy involves the reaction of isatoic anhydride, an amine, and dimethyl sulfoxide (B87167) (DMSO) under optimized conditions to yield 3-substituted quinazolin-4(3H)-ones. acs.org This method avoids the pre-synthesis and isolation of intermediates, making it a more streamlined process.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. uin-malang.ac.idnih.goveurekaselect.comresearchgate.net The synthesis of quinazolinones has greatly benefited from this technology.
For instance, the reaction of 2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one with hydrazine hydrate to form 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one was significantly accelerated using microwave irradiation. uin-malang.ac.id While conventional heating required 10 hours, the microwave-assisted method took only 5 minutes and resulted in an improved yield (87% vs. 79%). uin-malang.ac.id Similarly, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one from 2-benzamidobenzoyl chloride and hydrazine in DMF was achieved in just 4 minutes under microwave irradiation at 135 °C, with a yield of 81%. eurekaselect.comresearchgate.net
Microwave-assisted synthesis has also been applied to the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides. nih.gov This approach effectively reduces the lengthy and high-temperature conditions typically required for this transformation. nih.gov The reaction of anthranilic acids with orthoesters to form 4H-benzo[d] ijarsct.co.innih.govoxazin-4-ones can also be performed under microwave conditions, offering a faster alternative to thermal heating. nih.govmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference(s) |
| 2-(2-chlorophenyl)-4H-benzo[d] ijarsct.co.innih.govoxazin-4-one + Hydrazine hydrate | 10 hours, 79% | 5 minutes, 87% | uin-malang.ac.id |
| 2-Benzamidobenzoyl chloride + Hydrazine | Not specified | 4 minutes, 81% | eurekaselect.comresearchgate.net |
| Anthranilic acid + Orthoester | 4-48 hours | 0.75-3 hours | mdpi.com |
Catalytic Methodologies
The synthesis of quinazolinone-based structures can be efficiently achieved through various catalytic methods, including the use of scandium triflate and palladium catalysts. These methods offer advantages in terms of reaction conditions and product yields.
Scandium Triflate: Scandium triflate has been utilized as an effective catalyst in the synthesis of fused heterocyclic systems containing the quinazolinone motif. For instance, a series of azo-fused benzo ekb.eggsconlinepress.comthiazolo[2,3-b]quinazolin-1-one derivatives were synthesized through a one-pot reaction of aryl azo salicylaldehydes, dimedone, and 2-aminobenzothiazole (B30445) using scandium triflate as a catalyst in ethanol. rsc.org This methodology highlights the utility of Lewis acids in promoting complex cyclization reactions.
Palladium-Catalyzed: Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and the benzo[f]quinazoline (B14752245) core is no exception. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, are pivotal in constructing the benzo[f]quinazoline-1,3(2H,4H)-dione scaffold. beilstein-journals.orgnih.gov This strategy involves a sequence of cross-coupling reactions followed by a Brønsted acid-mediated cycloisomerization to yield the final polycyclic uracil (B121893) derivatives. beilstein-journals.orgnih.gov The developed methodology demonstrates good tolerance for various functional groups, leading to moderate to quantitative yields. beilstein-journals.orgnih.gov
Furthermore, a novel and efficient palladium-catalyzed three-component reaction involving a carbodiimide, an isocyanide, and a nucleophile has been developed for the preparation of quinazolin-4(3H)-imines. rsc.org The key step in this process is believed to be the palladium-catalyzed isocyanide insertion. rsc.org This approach provides a versatile route to a variety of quinazoline derivatives.
Derivatization and Analog Generation of this compound
The 3-amino group of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the generation of diverse analogs with potentially new properties.
Chemical Modification at the Amino Moiety
The primary amino group at the 3-position is readily derivatized to form various functional groups, including Schiff bases, urea (B33335)/thiourea (B124793) analogs, and amides.
Schiff Bases: The condensation reaction between the 3-amino group of quinazolinone derivatives and various aldehydes or ketones is a common method for synthesizing Schiff bases. ekb.egnih.govsapub.org This reaction is typically carried out in the presence of an acid catalyst, such as glacial acetic acid. nih.govresearchgate.netresearchgate.net The formation of the azomethine (C=N) group is a key feature of these derivatives. ekb.eg
Urea/Thiourea Analogues: Urea and thiourea derivatives of 3-amino-2-phenylquinazolin-4(3H)-one can be synthesized by reacting the starting amine with appropriate isocyanates or isothiocyanates. gsconlinepress.com For instance, dissolving 3-amino-2-phenylquinazolin-4(3H)-one in a solvent like dichloromethane (B109758) and adding the respective isocyanate leads to the formation of the corresponding urea derivative. gsconlinepress.com These reactions are often straightforward and proceed under mild conditions.
Amides: Amide derivatives can also be prepared from the 3-amino group. While direct acylation is a standard method, other strategies can also be employed.
Substituent Effects on Ring System Modifications and Diversification
The electronic and steric properties of substituents on the benzo[f]quinazoline ring system can significantly influence its reactivity and properties.
The introduction of different functional groups can impact the optical properties of benzo[f]quinazoline derivatives. For example, in a series of benzo[f]quinazoline-1,3(2H,4H)-diones, the presence of strongly electron-donating N,N-dimethylamino groups leads to bathochromically shifted absorption and emission spectra, as well as increased extinction coefficients and fluorescence quantum yields. beilstein-journals.orgnih.gov Conversely, the presence of both donor and acceptor groups can be detrimental to the quantum yield. nih.gov
The nature of substituents also plays a crucial role in the cyclization step of the synthesis. For instance, in the acid-mediated cycloisomerization to form benzo[f]quinazoline-1,3(2H,4H)-diones, electron-donating groups on the aryl ring can facilitate the reaction, while electron-withdrawing groups may hinder it. beilstein-journals.org The position of the substituent is also critical; for example, an N,N-dimethylanilino group at certain positions may be disadvantageous due to protonation under the acidic reaction conditions. beilstein-journals.org
Synthesis of Fused Heterocyclic Systems Incorporating the Quinazolinone Motif
The benzo[f]quinazolinone core can be annulated with other heterocyclic rings to generate more complex and potentially more active fused systems.
One approach involves the reaction of aminoquinazolinones with Appel salt to form imino-1,2,3-dithiazoles, which can then be converted to N-aryl cyanothioformamides. mdpi.com Intramolecular C-S bond formation subsequently yields thiazole-fused quinazolinones. mdpi.com
Another strategy for creating fused systems is through palladium-catalyzed reactions. For example, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized via Suzuki cross-coupling reactions between bromo-substituted quinazolines and boronic acid or ester derivatives of 1,3,4-thiadiazole. mdpi.com This method allows for the construction of highly conjugated systems with interesting photophysical properties. mdpi.com
Furthermore, a three-step reaction sequence has been developed for the synthesis of the novel ring system benzo[f]pyrimido[1,2-d] beilstein-journals.orgnih.govsapub.orgtriazolo[1,5-a] ekb.egnih.govdiazepinone and its analogues. jyu.fi This process involves a one-pot, three-step cascade reaction engaging multiple reactive centers. jyu.fi
Advanced Spectroscopic and Crystallographic Elucidation of 3 Amino 4h Benzo F Quinazolin 1 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For complex heterocyclic systems like 3-amino-4H-benzo[f]quinazolin-1-one and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a complete structural assignment.
Proton (1H) NMR for Structural Connectivity and Proton Environments
Proton (¹H) NMR spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (singlet, doublet, triplet, etc.), governed by spin-spin coupling, reveals the number of neighboring protons. This information is crucial for piecing together the molecular framework.
In the study of quinazolinone derivatives, ¹H NMR spectra provide characteristic signals for aromatic protons, amine (NH₂) protons, and protons of various substituent groups. For instance, in the analysis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the aromatic protons appear as a series of doublets, triplets, and multiplets in the downfield region (δ 7.52-8.16 ppm), which is characteristic of the fused ring system. uin-malang.ac.id Similarly, for 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, aromatic protons resonate as singlets at δ 7.48 and 7.31 ppm, a methyl group appears as a singlet at δ 2.56 ppm, and the amino group protons give a signal at δ 5.79 ppm. gsconlinepress.com The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton to its position on the quinazolinone core and any attached substituents.
Table 1: Representative ¹H NMR Spectroscopic Data for 3-Amino-Quinazolinone Derivatives (in DMSO-d₆)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Ar-H | 8.16 | dd, J=8.0 | uin-malang.ac.id |
| Ar-H | 7.96 | td, J=7.8, 1.6 | uin-malang.ac.id | |
| Ar-H | 7.90 | dd, J=7.2 | uin-malang.ac.id | |
| Ar-H | 7.72-7.58 | m | uin-malang.ac.id | |
| Ar-H | 7.52 | dt, J=7.2, 1.2 | uin-malang.ac.id | |
| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Ar-H | 7.48 | s | gsconlinepress.com |
| Ar-H | 7.31 | s | gsconlinepress.com | |
| NH₂ | 5.79 | s | gsconlinepress.com |
Note: Ar-H denotes aromatic protons. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), td (triplet of doublets), dt (doublet of triplets).
Carbon-13 (13C) NMR for Carbon Skeleton Analysis
While ¹H NMR maps the proton framework, Carbon-13 (¹³C) NMR spectroscopy elucidates the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift provides insight into its hybridization and electronic environment.
For quinazolinone derivatives, ¹³C NMR spectra are characterized by signals in several distinct regions. The carbonyl carbon (C=O) of the quinazolinone ring typically appears at a significantly downfield chemical shift (around δ 160 ppm) due to the deshielding effect of the double-bonded oxygen. uin-malang.ac.id Aromatic and C=N carbons resonate in the δ 117-156 ppm range, while aliphatic carbons, such as a methyl group, appear much further upfield. uin-malang.ac.idgsconlinepress.com For example, the ¹³C NMR spectrum of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one shows the carbonyl carbon at δ 159.3 ppm and a cluster of signals for the aromatic and C=N carbons between δ 117.4 and 156.3 ppm. uin-malang.ac.id
Table 2: Representative ¹³C NMR Spectroscopic Data for 3-Amino-Quinazolinone Derivatives (in DMSO-d₆)
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | C=O | 159.3 | uin-malang.ac.id |
| Aromatic & C=N Carbons | 156.3, 146.4, 137.6, 133.4, 132.3, 132.2, 131.2, 130.7, 129.9, 128.6, 128.1, 127.7, 117.4 | uin-malang.ac.id | |
| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | C=O | 161.20 | gsconlinepress.com |
| Aromatic & C=N Carbons | 154.10, 148.20, 142.50, 134.60, 127.60, 121.30, 114.10 | gsconlinepress.com |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures and Stereochemistry
For complex molecules like this compound, where 1D spectra can be crowded and ambiguous, 2D NMR techniques are essential. These experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in a COSY spectrum connect the signals of neighboring protons, allowing for the tracing of proton-proton networks within the molecule, such as through the aromatic rings. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the three-dimensional conformation of a molecule. researchgate.net
By combining the information from these 2D NMR experiments, chemists can systematically and unambiguously determine the complete structure of novel benzo[f]quinazolinone derivatives.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov By matching the precise mass to a unique molecular formula, HRMS offers a high degree of confidence in the identity of a newly synthesized compound. For example, HRMS analysis of quinazolinone derivatives can distinguish between compounds with very similar nominal masses but different elemental formulas. This technique is a cornerstone for confirming the synthesis of target molecules. nih.govrsc.org
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Quinazolinone Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 3-Benzylquinazolin-4(3H)-one | C₁₅H₁₂N₂O | [M+H]⁺ | 237.1028 | 237.1066 | nih.gov |
| 3-(4-Fluorobenzyl)quinazolin-4(3H)-one | C₁₅H₁₁FN₂O | [M+H]⁺ | 256.0927 | 256.0971 | nih.gov |
| 3-Methoxy-7-nitro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | C₁₅H₁₃N₃NaO₄ | [M+Na]⁺ | 322.0798 | 322.0823 | rsc.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds like many quinazolinone derivatives. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. rsc.orgnih.gov The application of ESI in conjunction with Time-of-Flight (TOF) mass analyzers allows for the structural elucidation of fragment ions formed from various benzoxazinone (B8607429) and related derivatives. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as FTIR and UV-Vis are fundamental tools for characterizing the structural features and electronic properties of benzo[f]quinazolinone systems.
Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups and vibrational modes within the molecular structure of this compound and its derivatives. The analysis of the IR spectrum reveals characteristic absorption bands that correspond to specific bond vibrations.
The structure of 3-amino-2-substituted quinazolin-4(3H)-ones features several key functional groups whose vibrations can be precisely identified. The presence of the amino group (NH2) is typically confirmed by stretching vibrations in the range of 3200-3450 cm⁻¹. sapub.org The carbonyl group (C=O) of the quinazolinone ring gives rise to a strong absorption band, generally observed around 1660-1695 cm⁻¹. sapub.orgnih.govmdpi.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is found just below this value, typically between 2825-2980 cm⁻¹. sapub.orgnih.gov
The spectral data for various quinazolinone derivatives confirm these assignments. For instance, in 3-benzylquinazolin-4(3H)-one, the C=O stretch is noted at 1674.87 cm⁻¹, and aromatic C-H stretching is at 3073.97 cm⁻¹. nih.gov Similarly, for 3-(4-fluorophenyl)quinazolin-4(3H)-one, the C=O stretch appears at 1662.33 cm⁻¹. nih.gov These vibrational frequencies provide definitive evidence for the core quinazolinone scaffold and the nature of its substituents.
Table 1: Characteristic FTIR Absorption Bands for Quinazolinone Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
| Amine (N-H) | Stretching | 3200 - 3450 | sapub.org |
| Carbonyl (C=O) | Stretching | 1660 - 1695 | sapub.orgnih.govmdpi.com |
| Aromatic (C-H) | Stretching | ~3070 - 3094 | nih.govmdpi.com |
| Alkyl (C-H) | Stretching | 2825 - 2989 | sapub.orgmdpi.com |
| Benzene (B151609) Ring | C=C Stretching | 1592 - 1608 | nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information on the electronic transitions within the chromophoric system of benzo[f]quinazolinone derivatives. The absorption spectra are characterized by distinct bands corresponding to π–π* and n–π* electronic transitions. sapub.orgnih.gov
The spectra of quinazoline (B50416) derivatives typically exhibit multiple absorption bands. nih.gov Bands in the 210–285 nm range are generally assigned to π–π* transitions, while those appearing between 285–320 nm are often attributed to n–π* transitions. nih.gov For example, a study on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives reported absorption maxima near 336 nm (n→π) and 245-250 nm (π→π). sapub.org The absorption bands with peaks around 224 nm and 314-318 nm are considered representative for quinazolines. nih.gov
The introduction of substituents and the extension of conjugation, as in the benzo[f]quinazoline (B14752245) system, significantly influence the chromophoric properties. In a series of benzo[f]quinazoline-1,3(2H,4H)-diones, broad absorption bands were observed in the 300–450 nm region. nih.govbeilstein-journals.org The presence of strongly electron-donating groups, such as an N,N-dimethylamino group, leads to bathochromically shifted (red-shifted) absorption bands and increased extinction coefficients. nih.govbeilstein-journals.org This effect is attributed to an intramolecular charge transfer (ICT) between the electron-donating substituent and the electron-deficient uracil (B121893) moiety within the quinazoline framework. nih.govbeilstein-journals.org
Table 2: UV-Vis Absorption Maxima for Selected Quinazolinone Derivatives
| Compound Type/Derivative | Solvent | Absorption Maxima (λ_max, nm) | Transition Type | Source(s) |
| 3-Amino-2-methyl-quinazolin-4(3H)-one derivative | - | ~250, ~336 | π→π, n→π | sapub.org |
| Quinazoline Derivative BG1190 | Water | 207, 224, 314 | π–π, n–π | nih.gov |
| Benzo[f]quinazoline-1,3(2H,4H)-dione (unsubstituted) | Dichloromethane (B109758) | ~250-300, ~300-450 (broad) | - | nih.govbeilstein-journals.org |
| Benzo[f]quinazoline-1,3(2H,4H)-dione (with N,N-dimethylamino group) | Dichloromethane | Bathochromically shifted vs. unsubstituted | Intramolecular Charge Transfer (ICT) | nih.govbeilstein-journals.org |
| 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQS) | THF | ~326 | - | nih.govacs.org |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of molecules, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been applied to various quinazolinone derivatives, revealing key structural features and intermolecular interactions that govern their crystal packing.
In a study of 3-amino-2-propylquinazolin-4(3H)-one, X-ray analysis showed that the propyl group is oriented nearly perpendicular to the mean plane of the quinazolin-4(3H)-one system, with a dihedral angle of 88.98 (9)°. nih.govresearchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯N and N—H⋯O interactions create a complex three-dimensional network. nih.govresearchgate.net Furthermore, the crystal packing involves significant π–π stacking interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances of approximately 3.62 Å, indicating substantial overlap. nih.govresearchgate.net
Similarly, the crystal structure of a quinazolinone-nitrate complex revealed a 2D infinite layered structure held together by N-H…O and C-H…O hydrogen bridges. mdpi.com X-ray studies on other complex quinazolinone derivatives have also highlighted the importance of conformation. For instance, the relative orientation between the quinazolinone core and its substituents, described as either "extended" or "folded," was shown to correlate with biological receptor affinity, though the energy difference between these conformations can be small. nih.gov These crystallographic studies provide an unambiguous depiction of the solid-state conformation and the supramolecular architecture driven by non-covalent interactions.
Advanced Characterization for Optical Properties (e.g., Fluorescence Spectroscopy)
Many benzo[f]quinazolinone derivatives exhibit interesting photoluminescent properties, which can be characterized using fluorescence spectroscopy. This technique measures the emission of light from a molecule after it has absorbed photons, providing insights into its excited-state behavior.
Studies on a series of benzo[f]quinazoline-1,3(2H,4H)-diones revealed that all synthesized compounds exhibit photoluminescence upon excitation with UV light. nih.govbeilstein-journals.org The emission properties are highly dependent on the substitution pattern. nih.govbeilstein-journals.org For example, derivatives containing strongly electron-donating N,N-dimethylamino groups show emission maxima that are significantly red-shifted (by ≈80 to 100 nm) compared to their unsubstituted counterparts. nih.govbeilstein-journals.org This phenomenon is consistent with the intramolecular charge transfer (ICT) character suggested by UV-Vis data. nih.govbeilstein-journals.org
Furthermore, these electron-donating groups lead to dramatically enhanced fluorescence quantum yields, reaching values as high as 71%. nih.govbeilstein-journals.org In contrast, derivatives without such groups exhibit much lower quantum yields, typically around 3-13%. nih.govbeilstein-journals.org This large difference underscores the critical role that specific substituents play in modulating the fluorescence properties. nih.govbeilstein-journals.org Other studies on quinazoline chromophores have noted strong emission solvatochromism, where the fluorescence emission maxima shift to longer wavelengths (a red shift) as the polarity of the solvent increases, further supporting the formation of an intramolecular charge-separated emitting state. acs.org This tunability of optical properties makes these compounds interesting for various applications. acs.orgacs.org
Table 3: Photophysical Data for Selected Benzo[f]quinazoline-1,3(2H,4H)-dione Derivatives
| Derivative Feature | Excitation (λ_ex, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Source(s) |
| Unsubstituted Aryl Group | 335 | ~405 - 408 | 3 - 13% | nih.govbeilstein-journals.org |
| N,N-dimethylamino Group (Donor) | 355 | ~487 | 71% | nih.govbeilstein-journals.org |
| N,N-dimethylamino Group and Acceptor Group | 355 | ~512 | 51% | nih.govbeilstein-journals.org |
Computational and Theoretical Chemistry Studies of 3 Amino 4h Benzo F Quinazolin 1 One
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of quinazolinone derivatives. These methods are used to predict optimized molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding reactivity and spectroscopic behavior. researchgate.net
Studies on compounds like 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one have utilized DFT methods (B3LYP and M06-2X) with the 6-311++G(d,p) basis set to calculate geometric parameters such as bond lengths and angles. researchgate.net The results from these theoretical calculations have shown good agreement with experimental data, validating their predictive power. researchgate.net
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter indicating molecular stability and reactivity.
Theoretical studies on various quinazolinone derivatives have calculated these values. For instance, in a study of newly synthesized quinazolin-4(3H)-one-isoxazole derivatives, the HOMO-LUMO energy gap was analyzed to understand the charge transfer mechanism in a 1,3-dipolar cycloaddition reaction. nih.gov The difference in energy between the HOMO of one reactant and the LUMO of another was calculated to be around 5.01 eV, indicating the reaction's electronic demand. nih.gov In another study, the HOMO-LUMO energy gaps for 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) were calculated using DFT to be 4.60 eV and 4.47 eV, respectively. researchgate.net A larger energy gap is generally associated with greater molecular stability. researchgate.net
Spectroscopic analyses of quinazolinone derivatives often reveal electronic transitions such as n → π* and π → π. sapub.org For example, the UV spectrum for 3-amino-2-methyl-quinazolin-4(3H)-one showed absorption maxima at 313 nm (n → π) and 256 nm (π → π*). sapub.org
Table 1: Calculated HOMO-LUMO Energy Gaps for Quinazolinone Derivatives
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 3-amino-2-phenylquinazolin-4(3H)-one (QH) | DFT | Not Specified | Not Specified | 4.60 | researchgate.net |
| 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) | DFT | Not Specified | Not Specified | 4.47 | researchgate.net |
| N-propargylquinazolin-4(3H)-one / Arylnitriloxide Reactant Pair | DFT/6-31G(d) | Not Specified | Not Specified | 5.01 | nih.gov |
Computational methods are highly effective in predicting spectroscopic parameters, which can guide experimental characterization. DFT calculations have been successfully used to predict the vibrational frequencies for the IR and Raman spectra of quinazolinone derivatives. researchgate.net In the study of 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one, theoretical vibrational frequencies were calculated and assigned with the aid of potential energy distribution (PED) analysis. researchgate.net The calculated frequencies were found to be in good agreement with the experimental FT-IR and Laser-Raman spectra. researchgate.net
Similarly, computational predictions for UV-Vis spectra of related heterocyclic compounds have been performed. nih.gov These calculations help in assigning the observed electronic transitions to specific molecular orbital shifts, such as the n → π* and π → π* transitions commonly observed in these systems. sapub.org For benzo[f]quinazoline-1,3(2H,4H)-diones, a related scaffold, absorption and emission spectra have been studied, with emission maxima observed around 405 nm for several derivatives. beilstein-journals.orgnih.gov
Molecular Docking Investigations with Biological Macromolecules
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. The quinazolinone scaffold has been the subject of numerous docking studies against a wide array of biological targets.
Docking studies have identified the quinazolinone core as a viable ligand for various enzyme active sites and receptor binding pockets implicated in diseases like cancer and central nervous system disorders.
Key biological targets for which quinazolinone derivatives have been profiled include:
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are crucial targets in cancer therapy. Docking studies have shown that quinazolinone derivatives can effectively bind to the ATP-binding sites of these kinases. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs): CDK2, a key regulator of the cell cycle, has been identified as a target. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4): These are important targets in breast cancer, and dual-targeting quinazolinone inhibitors have been designed and evaluated using docking simulations. nih.gov
GABAa Receptor: This receptor is a target for anticonvulsant drugs. Docking studies have been used to predict the binding affinity of quinazolinone derivatives to the GABAa receptor, comparing them to known drugs like diazepam. ijpsdronline.comsemanticscholar.org
A primary output of molecular docking is the detailed prediction of the binding mode, which includes the specific intermolecular forces that stabilize the ligand-protein complex. For quinazolinone derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.
Hydrogen Bonding: This is a critical interaction for binding affinity and specificity. For example, docking studies of a quinazolinone derivative with BRD4 revealed key hydrogen bonds between the carbonyl oxygen and nitrogen atoms of the quinazolinone ring and the amide group of residue Asn433. nih.gov When docked with PARP1, hydrogen bonds were formed with the backbone atoms of Gly863. nih.gov In another study, derivatives targeting HER2 formed hydrogen bonds with Met801 and Thr862. nih.gov
Hydrophobic and Pi-Interactions: Aromatic rings within the quinazolinone structure frequently engage in hydrophobic and pi-alkyl interactions. In docking simulations with CDK2, pi-alkyl interactions were observed with residues such as Ala31, Ile10, and Leu134. nih.gov Interactions with EGFR involved pi-alkyl bonds with Val726, Ala743, and Leu844, and pi-cation interactions with Lys745. nih.gov
Table 2: Predicted Interactions of Quinazolinone Derivatives with Biological Targets
| Compound Type | Target Protein | Key Interacting Residues | Types of Interaction | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one derivative | BRD4 | Asn433 | Hydrogen Bonding | nih.gov |
| Quinazolin-4(3H)-one derivative | PARP1 | Gly863 | Hydrogen Bonding | nih.gov |
| Quinazolin-4(3H)-one derivative | CDK2 | Asp86, Leu83, Glu12 | Hydrogen Bonding, Pi-Alkyl Interactions | nih.gov |
| Quinazolin-4(3H)-one derivative | HER2 | Met801, Ser728, Thr862 | Hydrogen Bonding, Pi-Alkyl Interactions | nih.gov |
| Quinazolin-4(3H)-one derivative | EGFR | Met793, Thr790, Arg841 | Hydrogen Bonding, Pi-Cation Interactions | nih.gov |
| Quinazolinone derivatives | GABAa Receptor | Not Specified | Binding affinity predicted by docking score | ijpsdronline.com |
Molecular docking serves as a high-throughput virtual screening tool to identify potential molecular targets for a given compound scaffold. By docking a library of compounds against various known protein structures, researchers can prioritize targets for further experimental validation.
For the quinazolinone core, computational screening has been pivotal. In a study aiming to develop dual inhibitors, a virtual library was screened against both BRD4 and PARP1 to identify lead compounds. nih.gov The screening protocol ranked compounds based on their docking scores, leading to the identification of a lead compound with docking scores of -7.052 kcal/mol for BRD4 and -6.343 kcal/mol for PARP1. nih.gov This computational pre-screening significantly narrows the field of candidates for synthesis and in vitro testing. Similarly, screening of quinazolinone derivatives against the GABAa receptor identified twenty potential ligands with docking scores ranging from -7.1 to -9.3 kcal/mol, all of which were higher than the reference drug diazepam, suggesting potent activity. ijpsdronline.com
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
No published MD simulation studies were found specifically for 3-amino-4H-benzo[f]quinazolin-1-one. Research on other quinazoline (B50416) derivatives often employs MD simulations to understand how these molecules interact with biological targets, such as enzymes or receptors. These studies typically analyze parameters like Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and its binding partner. However, without a specific study on this compound, its conformational preferences and dynamic interactions remain uncharacterized in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
There are no dedicated QSAR models in the literature that include this compound as part of the training or test set. QSAR studies on other quinazolinone analogs have been used to correlate physicochemical properties with biological activities, such as anticancer or antimicrobial effects. nih.govnih.gov These models help in understanding the structural requirements for a compound's activity and in designing more potent derivatives. The lack of specific QSAR studies for the benzo[f]quinazoline (B14752245) series means that the structural features of this compound contributing to any potential biological activity have not been computationally modeled or mechanistically elucidated through this method.
Theoretical Insights into Reaction Mechanisms and Stability
Theoretical studies, often using Density Functional Theory (DFT), provide deep insights into chemical reactions and molecular stability. While the synthesis of related compounds like benzo[f]quinazoline-1,3(2H,4H)-diones has been reported, including proposed reaction mechanisms for their cyclization, specific theoretical calculations detailing the reaction pathways, transition states, and thermodynamic stability of this compound are absent from the literature. beilstein-journals.org General studies on quinazoline synthesis describe various reaction mechanisms, but these are not specific to the formation or stability of the target compound. researchgate.netorganic-chemistry.org
Mechanistic Investigations of Biological Interactions of 3 Amino 4h Benzo F Quinazolin 1 One
Enzyme Inhibition Studies
Derivatives of 3-amino-4H-benzo[f]quinazolin-1-one have been identified as inhibitors of several key enzymes, suggesting a broad range of potential pharmacological activities.
Kinetics of Enzyme-Ligand Interactions and Inhibition Mechanisms
Kinetic studies have revealed that quinazolinone derivatives can inhibit enzymes through different mechanisms. For example, a potent benzoylquinazolinone derivative was found to inhibit α-glucosidase in a competitive manner, with a Ki of 255 μM. researchgate.net In contrast, another study on a different set of quinazolin-4(3H)-one derivatives identified a competitive inhibitor of α-glucosidase with a Ki value of 44 µM. nih.gov These findings indicate that the inhibitor binds to the active site of the enzyme, directly competing with the substrate.
In the case of Carbonic Anhydrase-II, kinetic studies of the most active quinazolinone inhibitor in a particular series were performed to determine its mode of inhibition and inhibition constants (Ki). nih.gov For aldehyde oxidase, seven out of eight tested inhibitors, from various structural classes, were found to inhibit through a mixed mode, while one acted as a strictly competitive inhibitor. nih.gov
Molecular Basis of Enzyme Inhibition and Active Site Interactions
Molecular docking studies have provided valuable insights into how these compounds bind to their enzyme targets. For α-glucosidase, the quinazolin-4(3H)-one ring of one potent inhibitor was shown to be stabilized by a hydrogen bond with Leu677 and three pi-pi stacking interactions with Trp346 and Trp481 within the enzyme's active site. nih.gov The presence of an acetamide (B32628) moiety has also been identified as crucial, forming a hydrogen bond with the active site. nih.gov
Receptor Modulation and Binding Profile Analysis
In addition to enzyme inhibition, quinazolinone-based compounds have been investigated for their ability to modulate the function of important physiological receptors.
Characterization of Receptor-Ligand Binding
GABAA Receptor: The GABAA receptor is a crucial ligand-gated ion channel in the central nervous system and the target for benzodiazepines. wikipedia.orgnih.gov Studies on related pyrazolo[1,5-a]quinazoline derivatives have shown that a substituent at the 3-position is necessary for binding to the GABAA receptor. nih.gov This suggests that the 3-amino group of this compound could be a critical feature for potential interaction with this receptor.
TIR1 Receptor: In the realm of plant biology, the F-box protein Transport Inhibitor Response 1 (TIR1) has been identified as a receptor for the plant hormone auxin. nih.gov Auxin acts by binding directly to the SCF(TIR1) complex, which in turn promotes the degradation of transcriptional repressors. nih.gov While there is no direct evidence of this compound binding to the TIR1 receptor, the study of small molecule interactions with this receptor is an active area of research.
Allosteric or Orthosteric Modulatory Mechanisms
The way a molecule interacts with a receptor can be classified as either orthosteric (at the primary binding site) or allosteric (at a secondary site).
GABAA Receptor: Benzodiazepines are classic examples of positive allosteric modulators of the GABAA receptor. They bind to a site distinct from the GABA binding site, which is located at the interface of the α and γ subunits. wikipedia.orgnih.gov This binding event increases the affinity of GABA for its receptor, leading to an enhanced inhibitory effect. wikipedia.org It is plausible that quinazolinone-based modulators could act through a similar allosteric mechanism, although further research is needed to confirm this for this compound specifically.
Interactive Data Table: Enzyme Inhibition by Quinazolinone Derivatives
| Enzyme Target | Derivative Type | IC50 / Ki Value | Inhibition Type |
| Thymidylate Synthase | 3-amino-benzo[f]quinazolin-1(2H)-one | IC50 as low as 20 nM nih.gov | - |
| Carbonic Anhydrase-II (human) | Quinazolinone analog | IC50: 14.0–59.6 μM nih.gov | - |
| α-Glucosidase | 2-arylquinazolin-4(3H)-one | IC50: 0.3–117.9 μM researchgate.net | Competitive researchgate.net |
| α-Glucosidase | Quinazolin-4(3H)-one-phenoxy-acetamide | IC50: 14.4 µM nih.gov | Competitive nih.gov |
Interactions with Nucleic Acids (e.g., DNA Photo-disruption)
The quinazolinone scaffold is recognized for its interaction with nucleic acids, a characteristic that contributes to its biological activity. Derivatives of 3-amino-quinazolin-4(3H)-one have been noted for their potential as inhibitors of DNA repair enzyme systems. This inhibition is a significant mechanism, as enzyme-mediated repair of DNA strand lesions is a known pathway for resistance to DNA-damaging anticancer drugs and radiotherapy. sapub.org
Furthermore, specific derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one have demonstrated the ability to induce DNA photo-cleavage. researchgate.net Studies on related metal complexes of quinazolin-4(3H)-one derivatives have shown that these compounds can interact with calf thymus DNA (CT DNA) through intercalation, with binding constants reaching a magnitude of 10⁶ M⁻¹. researchgate.net This intercalative binding mode suggests a direct interaction with the DNA double helix, which can lead to structural distortions and interference with DNA replication and transcription processes. While chalcone-quinazolinone hybrids have been noted to have reduced genotoxic effects due to their interactions with the amino groups of nucleic acids, the core quinazolinone structure is clearly implicated in DNA interactions. nih.gov
| Interaction Type | Observed Effect | Relevant Compound Class |
| Enzyme Inhibition | Inhibition of DNA repair enzyme systems | Quinazolines sapub.org |
| DNA Damage | Photo-cleavage of DNA | 3-amino-2-methyl-quinazolin-4(3H)-one derivatives researchgate.net |
| Direct Binding | Intercalation with CT DNA | Metal complexes of quinazolin-4(3H)-one derivatives researchgate.net |
Cellular Pathway Modulation and In Vitro Cellular Effects
The biological effects of this compound and its analogs are rooted in their ability to modulate various cellular pathways, leading to observable effects on cell behavior in vitro.
A significant body of research points to the antiproliferative activity of quinazolin-4(3H)-one derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines. nih.govnih.gov A key mechanism underlying this antiproliferative effect is the induction of apoptosis, or programmed cell death. For instance, certain quinazolin-4(3H)-one derivatives have been found to induce apoptosis in breast cancer cells. nih.gov The induction of apoptosis is a critical component of their anticancer activity.
In addition to apoptosis, these compounds can also affect the cell cycle. Some derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This arrest prevents cells from progressing through mitosis, ultimately inhibiting cell division and proliferation. The ability to induce both apoptosis and cell cycle arrest highlights the multifaceted approach by which these compounds can control cancer cell growth.
| Cellular Process | Effect | Affected Cell Lines |
| Cell Proliferation | Inhibition | Various cancer cell lines, including NSCLC and breast cancer nih.govnih.gov |
| Apoptosis | Induction | Breast cancer cells nih.gov |
| Cell Cycle | G2/M phase arrest | Cancer cell lines nih.govnih.gov |
The modulation of cellular processes by quinazolin-4(3H)-one derivatives is a direct result of their interaction with specific molecular targets within the cell. A primary class of targets for these compounds is the protein kinase family. Kinases are crucial regulators of a wide array of cellular signaling pathways, and their dysregulation is a common feature of cancer.
Derivatives of quinazolin-4(3H)-one have been identified as inhibitors of several important kinases, including:
Aurora Kinase A (AKA): A key regulator of the cell cycle, particularly mitosis. nih.gov
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a critical role in cell growth and proliferation. sapub.orgnih.govnih.gov
Cyclin-Dependent Kinase 2 (CDK2): A kinase involved in the regulation of the cell cycle. nih.gov
HER2: A tyrosine kinase that is overexpressed in some types of breast cancer. nih.gov
Beyond kinases, other protein targets have also been identified. For example, some quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) , which are involved in DNA repair and gene expression, respectively. nih.gov
| Cellular Target | Function | Compound Class |
| Aurora Kinase A (AKA) | Cell cycle regulation | Quinazolin-4(3H)-one derivatives nih.gov |
| EGFR | Cell growth and proliferation | Quinazolin-4(3H)-one derivatives sapub.orgnih.govnih.gov |
| CDK2 | Cell cycle regulation | Quinazolin-4(3H)-one derivatives nih.gov |
| HER2 | Cell growth and proliferation | Quinazolin-4(3H)-one derivatives nih.gov |
| PARP1 | DNA repair | Quinazolin-4(3H)-one derivatives nih.gov |
| BRD4 | Gene expression | Quinazolin-4(3H)-one derivatives nih.gov |
Structure-Activity Relationships (SAR) in Biological Systems (Mechanistic Focus)
Systematic variations of the quinazolinone structure at different positions have been explored to optimize antibacterial and anticancer activities. For instance, in the context of antibacterial agents, modifications to all three rings of the quinazolinone core have been evaluated. acs.org These studies have shown that specific substitutions can significantly enhance activity against certain bacterial strains, such as Staphylococcus aureus. acs.org
In the realm of anticancer activity, the substitution pattern on the quinazolinone ring system is critical. The introduction of different functional groups at various positions can alter the compound's ability to bind to target proteins like kinases. For example, the nature of the substituent at the C-2 position of the quinazolin-4-one ring has been shown to be a key determinant of inhibitory potency against AMPA receptors. nih.gov Similarly, the substituents on the phenyl ring at the N-3 position can influence the inhibitory activity against kinases. While some SAR studies on quinazolin-4(3H)-one derivatives have not shown a significant impact of certain substitutions on cytotoxicity, others have identified specific modifications that lead to potent inhibitory activity against kinases like CDK2, HER2, and EGFR. nih.gov The synthesis of new derivatives often involves the introduction of various moieties at the 3-amino position to explore their potential biological activities. nih.gov
| Structural Position | Effect of Modification | Targeted Activity |
| Quinazolinone Core (Rings 1, 2, and 3) | Altered antibacterial activity | Antibacterial acs.org |
| C-2 Position | Influences inhibitory potency | AMPA receptor antagonism nih.gov |
| N-3 Position | Can modulate kinase inhibitory activity | Anticancer (Kinase inhibition) nih.gov |
| 3-Amino Group | Introduction of diverse moieties to explore new activities | General biological activity screening nih.gov |
Analytical Methodologies for 3 Amino 4h Benzo F Quinazolin 1 One in Research Matrices
Chromatographic Techniques for Isolation, Separation, and Purity Assessment
Chromatography is a cornerstone of chemical analysis, allowing for the separation of individual components from a mixture. This is critical in the synthesis of 3-amino-4H-benzo[f]quinazolin-1-one to monitor reaction progress, isolate the final product, and assess its purity.
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of chemical reactions. By spotting the reaction mixture on a TLC plate at various time points, researchers can visualize the consumption of starting materials and the formation of the product. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase.
In the synthesis of related quinazolinone and benzo[f]quinazoline (B14752245) derivatives, TLC is a standard procedure. beilstein-journals.org The completion of the reaction is determined when the spot corresponding to the starting material is no longer visible on the TLC plate. beilstein-journals.org
Table 1: Representative TLC Systems for Monitoring Quinazolinone Synthesis
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |
|---|---|---|---|
| Silica Gel GF254 | Heptane (B126788)/Ethyl Acetate | UV Light (254 nm) | Monitoring cycloisomerization reactions. beilstein-journals.org |
This table is illustrative and based on methods for structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds. It offers higher resolution, speed, and sensitivity compared to TLC. For quinazolinone derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.
HPLC is crucial for determining the purity of the final this compound product, often stated as a percentage (e.g., ≥95%). The technique can also be developed into a quantitative method to determine the concentration of the compound in various matrices, including for stability studies. tandfonline.comtandfonline.com The optimization of the mobile phase, consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid or trifluoroacetic acid, is key to achieving good separation. sielc.comnih.gov
Table 2: Exemplary HPLC Conditions for Analysis of Quinazolinone Analogs
| Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|
| Reversed-Phase C18 | Acetonitrile/Water with Phosphoric Acid or Formic Acid | UV/Photodiode Array (PDA) | Purity assessment and quantitative analysis. sielc.comnih.gov |
| Reversed-Phase C18 | Acetonitrile/Methanol (e.g., 95:5 v/v) | UV/PDA | Stability analysis of quinazoline (B50416) derivatives. tandfonline.comtandfonline.com |
This table represents typical conditions used for related quinazolinone compounds and serves as a guide for method development for this compound.
For the isolation and purification of this compound on a larger scale than what is possible with preparative HPLC, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used for preparative purposes. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column to separate the desired compound from impurities. beilstein-journals.org
The selection of the eluent, often a mixture of a non-polar solvent like hexane (B92381) or heptane and a more polar solvent such as ethyl acetate, is guided by preliminary TLC analysis. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.
Table 3: Typical Column Chromatography Systems for Purifying Quinazolinone Scaffolds
| Stationary Phase | Eluent System (Mobile Phase) | Application |
|---|---|---|
| Silica Gel (60-200 mesh) | Heptane/Ethyl Acetate | Purification of benzo[f]quinazoline-1,3(2H,4H)-diones following synthesis. beilstein-journals.org |
| Silica Gel (100-200 mesh) | Ethyl Acetate/Hexane | Isolation of various quinazolin-4(3H)-one derivatives. |
This table is based on established procedures for compounds with similar core structures.
Advanced Mass Spectrometry for Trace Analysis and Molecular Identification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and molecular weight determination of organic compounds. It functions by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z). For this compound, MS is used to confirm its identity by providing an accurate molecular weight.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with very high accuracy, allowing for the calculation of the elemental formula. Common ionization techniques used for quinazolinone derivatives include Electron Impact (EI) and Electrospray Ionization (ESI). ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS), making it suitable for analyzing complex mixtures and providing molecular ion information with minimal fragmentation. Time-of-Flight (TOF) analyzers are frequently paired with ESI to provide high-resolution mass data.
Spectrophotometric Methods for Quantification and Detection
UV-Visible spectrophotometry is a widely used technique for the detection and quantification of compounds containing chromophores (light-absorbing groups). The benzo[f]quinazoline ring system in this compound contains extensive conjugation, leading to strong absorption in the UV-visible region.
Studies on related benzo[f]quinazoline-1,3(2H,4H)-diones have shown well-resolved absorption bands at shorter wavelengths (250–300 nm) and broader absorption bands at higher wavelengths (300–450 nm). The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the ring system. This technique can be used to determine the concentration of the compound in solution via the Beer-Lambert law, provided a standard calibration curve is established. Furthermore, some derivatives exhibit fluorescence, which can be exploited for highly sensitive detection.
Method Development and Validation for Research Applications
The development and validation of analytical methods are critical to ensure that the data generated are reliable, reproducible, and accurate. For research applications involving this compound, this process involves several key steps:
Method Optimization: This involves selecting the most appropriate analytical technique and optimizing its parameters. For HPLC, this includes choosing the right column, mobile phase composition (including pH and additives), flow rate, and detector wavelength to achieve optimal separation and sensitivity for the compound.
Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks in a chromatogram.
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards and performing a linear regression of the response versus concentration.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For this compound, developing and validating an HPLC method would be a standard approach to create a reliable assay for purity determination and quantitative analysis in various research contexts.
Emerging Research Directions and Future Perspectives for 3 Amino 4h Benzo F Quinazolin 1 One
Development of Novel Green Chemistry Synthetic Approaches
The principles of green chemistry are increasingly becoming a prerequisite for the development of new chemical entities, aiming to reduce the environmental impact of synthetic processes. For a molecule like 3-amino-4H-benzo[f]quinazolin-1-one, future research will likely prioritize the development of more sustainable synthetic routes that offer advantages over classical methods, which often rely on harsh reaction conditions, toxic solvents, and multi-step procedures.
Key areas of focus will include:
One-Pot, Multi-Component Reactions (MCRs): The development of one-pot MCRs is a cornerstone of green chemistry. Future synthetic strategies will likely target the assembly of the this compound core from simple, readily available starting materials in a single, efficient operation. This approach minimizes waste, reduces energy consumption, and simplifies purification processes.
Use of Greener Solvents and Catalysts: A significant shift away from traditional volatile organic compounds (VOCs) towards more environmentally benign solvents such as water, ethanol (B145695), or deep eutectic solvents is anticipated. Furthermore, the exploration of heterogeneous catalysts, which can be easily recovered and reused, will be a critical aspect of developing sustainable synthetic protocols.
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |
| One-Pot, Multi-Component Reactions | Reduced waste, lower energy consumption, simplified purification |
| Use of Greener Solvents and Catalysts | Minimized use of hazardous materials, potential for catalyst recycling |
| Microwave and Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced energy efficiency |
Exploration of Untapped Biological Targets and Mechanistic Pathways
While the broader quinazolinone family exhibits a wide spectrum of biological activities, the specific biological targets and mechanisms of action for this compound remain largely uncharted territory. Future research endeavors will need to move beyond preliminary screening and delve into a more profound understanding of its molecular interactions within biological systems.
Potential avenues for investigation include:
Kinase Inhibition: Many quinazoline (B50416) derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Investigating the inhibitory potential of this compound against a panel of kinases could uncover novel anti-cancer properties.
Targeting G-Protein Coupled Receptors (GPCRs): GPCRs represent a large family of cell surface receptors that are important drug targets. Screening this compound for its ability to modulate GPCR activity could reveal new therapeutic opportunities in a variety of disease areas.
Elucidation of Novel Mechanisms: Should this compound exhibit significant biological activity, subsequent research will need to focus on identifying its precise molecular targets and elucidating the downstream signaling pathways it modulates. Techniques such as affinity chromatography, proteomics, and genetic knockdown studies will be instrumental in this process.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. For this compound, this integrated approach can guide the design of new analogues with enhanced potency, selectivity, and desirable physicochemical properties.
Key strategies include:
Molecular Docking and Virtual Screening: Computational docking studies can be employed to predict the binding affinity and orientation of this compound and its virtual derivatives within the active sites of various biological targets. This can help in prioritizing compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of this compound analogues and their biological activity. This can provide valuable insights for designing more potent compounds.
Pharmacophore Modeling: By identifying the key structural features of this compound that are essential for its biological activity, pharmacophore models can be developed to guide the design of new molecules with improved properties.
| Computational Approach | Application in the Study of this compound |
| Molecular Docking | Predicting binding modes and affinities to biological targets |
| QSAR Studies | Correlating chemical structure with biological activity to guide optimization |
| Pharmacophore Modeling | Identifying essential structural features for activity to design new analogues |
Potential as Molecular Probes for Biological Systems Research
The inherent structural features of the benzo[f]quinazolinone core, particularly its planarity and potential for fluorescence, suggest that this compound and its derivatives could be developed as molecular probes for imaging and studying biological processes.
Future research in this area could focus on:
Development of Fluorescent Probes: By strategic chemical modification, the fluorescent properties of the this compound scaffold could be fine-tuned to create probes that are sensitive to specific ions, biomolecules, or microenvironmental changes within cells.
Bio-imaging Applications: Fluorescent derivatives of this compound could be utilized for live-cell imaging, allowing for the real-time visualization of cellular structures and dynamic processes.
Probes for Target Engagement: By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound core, it may be possible to develop probes that can be used to confirm target engagement and quantify the occupancy of a specific biological target within a cellular context.
Q & A
Q. What are the common synthetic routes for preparing 3-amino-4H-benzo[f]quinazolin-1-one derivatives, and how can reaction conditions be optimized?
A widely used method involves refluxing equimolar amounts of 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes or ketones in ethanol, adjusted to pH 4–4.5 using glacial acetic acid. The mixture is refluxed for 60 minutes, followed by precipitation in ice water and vacuum filtration . Optimization strategies include varying substituents on the aldehyde/ketone, adjusting reaction time, and exploring greener solvents (e.g., ethanol instead of DMF). For example, oxidative coupling of 2-aminobenzamide with benzyl alcohol under basic conditions (t-BuONa) at 120°C in oxygen achieves moderate-to-high yields (up to 84%) without toxic oxidants .
Q. How can researchers confirm the structural identity of this compound derivatives post-synthesis?
Key analytical techniques include:
- IR Spectroscopy : Peaks at ~1671 cm⁻¹ (C=O stretch), ~1598 cm⁻¹ (C=N), and ~3342 cm⁻¹ (N–H) confirm functional groups .
- NMR Spectroscopy : 1H NMR signals at δ 7.26 (aromatic CH) and δ 11.00 (COOH OH) help identify substituents. 13C NMR resonances at 164.0 ppm (C=O) and 161.0 ppm (C=N) are diagnostic .
- Chromatography : TLC monitors reaction progress, while HPLC or GC-MS ensures purity .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Initial screening often includes antimicrobial activity tests (e.g., against E. coli or S. aureus) via disk diffusion assays, and CNS-related evaluations (sedative/hypnotic effects) using rodent models. For example, quinazolinone derivatives have been tested for analgesic activity using tail-flick or hot-plate methods .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during quinazolinone synthesis?
Low yields may arise from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Cu or Pd) can enhance cyclization efficiency, though greener alternatives like oxygen-mediated oxidative coupling are preferred .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, but ethanol or water-based systems reduce environmental impact .
- Temperature Control : Prolonged reflux (e.g., 6 hours) ensures completion, as monitored by TLC .
Q. What mechanistic insights explain the formation of byproducts like triazoloquinazolinones during hydrazine reactions?
Reactions of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone can form triazoloquinazolinones instead of pyrazole derivatives due to competing cyclization pathways. This occurs via intramolecular nucleophilic attack of the hydrazine nitrogen on the adjacent carbonyl group, followed by dehydrogenation. Computational studies (DFT) or isotopic labeling can elucidate these pathways .
Q. How do substituents on the quinazolinone core influence pharmacological activity?
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, Br) enhance antimicrobial activity by increasing electrophilicity .
- Aromatic Substituents : Phenyl or phenoxymethyl groups improve CNS penetration, as seen in sedative-hypnotic assays .
- Amino Groups : The 3-amino moiety facilitates hydrogen bonding with biological targets, critical for anticonvulsant activity .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies may arise from variations in assay protocols or structural analogs. Solutions include:
- Standardized Assays : Repeating experiments under identical conditions (e.g., MIC values for antimicrobial tests).
- SAR Analysis : Comparing substituent effects across studies. For example, 6-bromo derivatives show enhanced analgesic activity compared to unsubstituted analogs .
- In Silico Modeling : Docking studies predict binding affinities to targets like GABA receptors or COX enzymes .
Methodological Considerations
Q. What safety protocols are critical when handling this compound derivatives?
- PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
